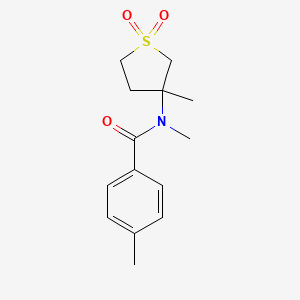
N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. The products formed and the conditions required for the reaction are studied .Physical And Chemical Properties Analysis
This includes studying properties like molecular weight, boiling point, melting point, solubility, etc .Applications De Recherche Scientifique
Herbicidal Activity
One of the significant applications of benzamide derivatives in scientific research is their herbicidal activity. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound closely related to N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide, has been identified as herbicidally active against annual and perennial grasses. This discovery has potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, highlighting the role of benzamide derivatives in agricultural chemistry and plant science research (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).
Antimicrobial and Antifungal Activity
Benzamide derivatives have also been explored for their potential biological applications, including antimicrobial and antifungal activities. A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides exhibited potential biological applications and were screened against various enzymes and pathogens. These compounds have shown significant interest for further applications in the field of medicinal chemistry, indicating the versatility of benzamide derivatives in drug discovery and pharmaceutical research (A. Saeed, S. Ejaz, A. Khurshid, S. Hassan, Mariya al-Rashida, M. Latif, J. Lecka, J. Sévigny, & J. Iqbal, 2015).
Anti-Tubercular Applications
Further, the synthesis of novel benzamide derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has been reported, with these compounds showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underscores the potential of benzamide derivatives in developing new anti-tubercular agents, contributing to the battle against tuberculosis and showcasing the importance of these compounds in microbiology and infectious disease research (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, & A. P. Nikalje, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11-4-6-12(7-5-11)13(16)15(3)14(2)8-9-19(17,18)10-14/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZVYHGDBSCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

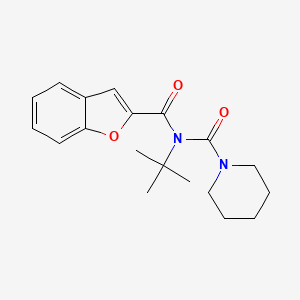
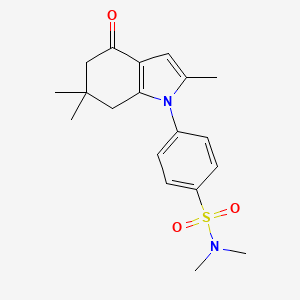
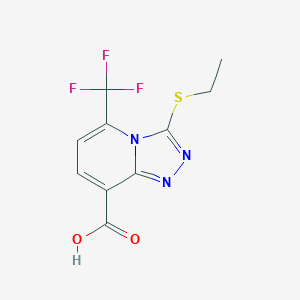
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)
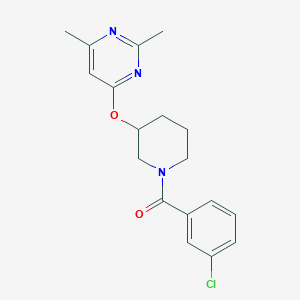
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)
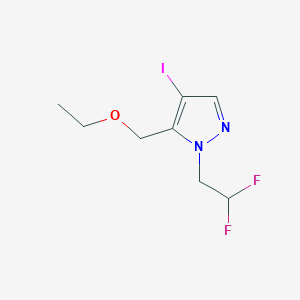
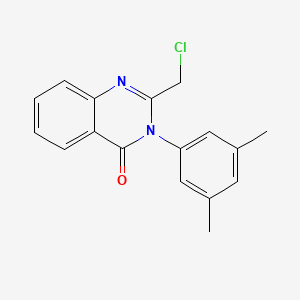
![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)
